3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide
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Overview
Description
3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide is a heterocyclic compound with the molecular formula C4H6N4OS. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide typically involves the reaction of 3-amino-1,2,4-triazole with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is monitored using analytical techniques such as HPLC and NMR to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- 3-Methyl-1,2,4-triazole-5-thione
- 4-Amino-3-methyl-1,2,4-triazole-5-thione
- 3-Methyl-5-mercapto-1,2,4-triazole
Comparison: 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide is unique due to its specific substitution pattern and the presence of the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
13228-79-0 |
---|---|
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
N-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide |
InChI |
InChI=1S/C4H6N4OS/c1-3-6-7-4(10)8(3)5-2-9/h2H,1H3,(H,5,9)(H,7,10) |
InChI Key |
XRIQUOWFZLLEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1NC=O |
Origin of Product |
United States |
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